2-Chloro-4-fluoro-6-methylpyrimidine
CAS No.:
Cat. No.: VC18041607
Molecular Formula: C5H4ClFN2
Molecular Weight: 146.55 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C5H4ClFN2 |
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Molecular Weight | 146.55 g/mol |
IUPAC Name | 2-chloro-4-fluoro-6-methylpyrimidine |
Standard InChI | InChI=1S/C5H4ClFN2/c1-3-2-4(7)9-5(6)8-3/h2H,1H3 |
Standard InChI Key | MXNIPJIYBXRTPQ-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=NC(=N1)Cl)F |
Chemical and Structural Properties
Molecular Characteristics
2-Chloro-4-fluoro-6-methylpyrimidine belongs to the pyrimidine family, a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3. The substituents at positions 2 (chloro), 4 (fluoro), and 6 (methyl) create a distinct electronic profile:
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Chlorine: An electron-withdrawing group that enhances electrophilic substitution reactivity.
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Fluorine: Provides strong electronegativity, improving metabolic stability in pharmaceutical candidates.
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Methyl: An electron-donating group that influences steric hindrance and solubility.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₅H₄ClFN₂ | |
Molecular Weight | 146.55 g/mol | |
IUPAC Name | 2-chloro-4-fluoro-6-methylpyrimidine | |
Canonical SMILES | CC1=CC(=NC(=N1)Cl)F | |
InChI Key | MXNIPJIYBXRTPQ-UHFFFAOYSA-N |
Synthesis and Optimization
Conventional Synthetic Routes
The synthesis of 2-chloro-4-fluoro-6-methylpyrimidine typically involves sequential halogenation of a pyrimidine precursor. A general approach includes:
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Diazotization and Fluorination: Introduction of fluorine via diazonium intermediates.
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Chlorination: Reaction with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) .
Example Protocol (Adapted from Patent CN110372602A ):
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Step 1: 2-Methyl-4-hydroxypyrimidine is reacted with POCl₃ (5–10 equivalents) and an organic base (e.g., triethylamine, 0.3–0.7 equivalents) at 25–100°C for 2–5 hours.
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Step 2: Post-reaction, excess POCl₃ is removed under reduced pressure. The crude product is quenched with water, extracted with an organic solvent (e.g., dichloromethane), dried, and concentrated.
Table 2: Reaction Optimization Parameters
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 80–100°C | Maximizes chlorination efficiency |
POCl₃ Equivalents | 8–10 | Reduces side reactions |
Base (Triethylamine) | 0.5 equivalents | Neutralizes HCl byproduct |
Green Chemistry Advances
Recent efforts focus on reducing environmental impact:
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Solvent-Free Conditions: Using excess POCl₃ as both reagent and solvent .
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Catalytic Bases: Employing 1,8-diazabicycloundec-7-ene (DBU) to lower reagent stoichiometry .
Chemical Reactivity and Derivative Formation
Nucleophilic Substitution
The chloro and fluoro groups undergo selective displacement:
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Chloro Replacement: Reacts with amines (e.g., aniline) to form 2-amino-4-fluoro-6-methylpyrimidine.
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Fluoro Retention: Fluorine’s strong C-F bond resists hydrolysis, enabling selective functionalization.
Cross-Coupling Reactions
Applications in Medicinal Chemistry
Kinase Inhibitor Development
The compound’s pyrimidine core is a key scaffold in kinase inhibitors:
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EGFR Inhibitors: Analogues with 4-fluoro-6-methyl substitutions show nanomolar activity against epidermal growth factor receptor (EGFR).
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CDK4/6 Targeting: Chlorine enhances binding to cyclin-dependent kinases via halogen bonding.
Antibacterial and Antiviral Agents
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Bacterial Dihydrofolate Reductase (DHFR) Inhibition: Fluorine improves membrane permeability, while chlorine enhances target affinity.
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HIV-1 Reverse Transcriptase: Pyrimidine derivatives with chloro-fluoro motifs exhibit low micromolar IC₅₀ values.
Comparison with Structural Analogues
Table 3: Comparative Analysis of Pyrimidine Derivatives
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Electron-Donating vs. Withdrawing Groups: Ethoxy derivatives (electron-donating) show higher solubility but reduced metabolic stability compared to fluoro-chloro analogues .
Future Directions and Challenges
Scalability and Cost-Efficiency
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Continuous Flow Synthesis: Potential to enhance yield and reduce reaction times .
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Biocatalytic Halogenation: Enzymatic methods for greener fluorine incorporation.
Targeted Drug Delivery
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Prodrug Design: Masking the chloro group with biodegradable linkers (e.g., esterase-sensitive motifs) to improve bioavailability.
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